molecular formula C8H10N4 B12309204 2-(2-Azidoethyl)-6-methylpyridine

2-(2-Azidoethyl)-6-methylpyridine

Cat. No.: B12309204
M. Wt: 162.19 g/mol
InChI Key: KOYUYXISNXGGPV-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-6-methylpyridine is an organic compound with the molecular formula C8H10N4 . This structure incorporates both an azido functional group and a 6-methylpyridine moiety, making it a valuable intermediate in various research applications. The reactive azide group is particularly useful in "click chemistry" reactions, a class of efficient and selective bioorthogonal ligations widely used in chemical biology, polymer science, and materials research for conjugating molecules. The 6-methylpyridine group can act as a ligand in coordination chemistry or serve as a building block for synthesizing more complex heterocyclic systems. As a specialized research chemical, 2-(2-Azidoethyl)-6-methylpyridine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers are encouraged to contact the supplier for detailed specifications, availability, and custom synthesis inquiries.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2-azidoethyl)-6-methylpyridine

InChI

InChI=1S/C8H10N4/c1-7-3-2-4-8(11-7)5-6-10-12-9/h2-4H,5-6H2,1H3

InChI Key

KOYUYXISNXGGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

Substrate Preparation: 2-Bromoethyl-6-methylpyridine

The most direct route involves nucleophilic substitution of a bromoethyl intermediate. Starting with 6-methylpyridine, bromination at position 2 is achieved using phosphorus tribromide (PBr₃) in dichloromethane under anhydrous conditions. The resulting 2-bromo-6-methylpyridine is then subjected to a two-step elongation:

  • Grignard Reaction : Treatment with ethylene oxide in tetrahydrofuran (THF) at −78°C forms 2-(2-hydroxyethyl)-6-methylpyridine.
  • Bromination : The hydroxyl group is replaced with bromine using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in acetonitrile, yielding 2-(2-bromoethyl)-6-methylpyridine.

Reductive Amination Approach

Aldehyde Precursor Synthesis

An alternative route employs reductive amination to introduce the azidoethyl group. 6-Methylpicolinaldehyde is prepared via oxidation of 2-hydroxymethyl-6-methylpyridine using pyridinium chlorochromate (PCC) in dichloromethane.

Coupling with Azidoethylamine

2-Azidoethylamine, synthesized from 2-bromoethylamine hydrobromide and NaN₃ in aqueous ethanol, is reacted with the aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. The reaction proceeds in dichloromethane at room temperature for 24 hours, achieving 65% yield after purification.

Key Data:
  • Reaction Yield : 65%
  • Characterization :
    • IR (KBr) : 2100 cm⁻¹ (N₃ stretch).
    • LCMS : m/z 191.1 [M+H]⁺.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Intermediate Preparation

2-Ethynyl-6-methylpyridine is synthesized via Sonogashira coupling of 2-iodo-6-methylpyridine with trimethylsilylacetylene, followed by desilylation with tetrabutylammonium fluoride (TBAF).

Click Chemistry

The alkyne reacts with 2-azidoethanol under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) in tert-butanol/water (1:1) at 50°C. The triazole-linked product is hydrogenolyzed using palladium on carbon (Pd/C) in methanol to cleave the triazole, yielding 2-(2-azidoethyl)-6-methylpyridine in 70% yield.

Key Data:
  • Reaction Yield : 70%
  • Characterization :
    • ¹H NMR (300 MHz, CDCl₃): δ 8.40 (d, J = 7.8 Hz, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.20 (d, J = 7.8 Hz, 1H), 3.65 (t, J = 6.6 Hz, 2H), 2.90 (t, J = 6.6 Hz, 2H), 2.50 (s, 3H).

Comparative Analysis of Methods

Method Yield Advantages Drawbacks
Nucleophilic Substitution 78% Short reaction time, minimal steps Requires hazardous NaN₃
Reductive Amination 65% Mild conditions, avoids azide handling Lower yield, expensive reagents
CuAAC 70% High selectivity, modular Multiple steps, Pd/C required

Chemical Reactions Analysis

Types of Reactions: 2-(2-Azidoethyl)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    CuAAC Reactions: Typically involve copper(I) catalysts and alkyne substrates in solvents like water or tert-butanol.

    Reduction Reactions: Often use hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution Reactions: Utilize nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Triazoles: Formed from CuAAC reactions.

    Amines: Resulting from the reduction of the azido group.

    Substituted Pyridines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

2-(2-Azidoethyl)-6-methylpyridine serves as an important building block in the synthesis of more complex organic molecules. Its azido functionality allows for versatile reactions, particularly in click chemistry, which is used to create stable compounds for various applications.

ApplicationDescription
Building BlockUsed in the synthesis of heterocycles and other complex organic compounds.
Click ChemistryFacilitates the formation of triazole linkages with alkynes.

Medicinal Chemistry

The compound has been investigated for its potential use in drug delivery systems due to its ability to form conjugates with therapeutic agents. This property is crucial for targeted drug delivery, enhancing the efficacy and reducing side effects of treatments.

Case Study: Drug Delivery Systems

  • Research Focus: The ability of 2-(2-azidoethyl)-6-methylpyridine to form stable bioconjugates has been explored.
  • Findings: Studies indicate that conjugates formed with this compound can improve targeting efficiency for specific cells or tissues, particularly in cancer therapy.
ApplicationDescription
Targeted Drug DeliveryEnhances delivery efficiency by forming stable linkages with drugs.
BioconjugationUseful in synthesizing bioconjugates for imaging or therapeutic purposes.

Antimicrobial Activity

Research indicates that compounds containing azido groups exhibit significant antimicrobial properties. The azido group may enhance penetration through bacterial membranes, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

  • Study Results: Similar azido compounds were tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.
Bacterial StrainInhibition Concentration (µM)
E. coli10
S. aureus5

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azido group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets or materials. The azido group itself is highly reactive and can participate in a range of chemical transformations, making it a versatile functional group in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(2-Azidoethyl)-6-methylpyridine and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications References
2-(2-Azidoethyl)-6-methylpyridine Pyridine 2-azidoethyl, 6-methyl Click chemistry, drug synthesis
(2-Azidoethyl)benzene (9d) Benzene 2-azidoethyl Organic synthesis, intermediates
2-(2-Aminoethyl)pyridine Pyridine 2-aminoethyl Chelation, catalysis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, methyl, thioacetate Biological activity exploration
Key Observations:

Azidoethyl vs. Aminoethyl Groups: The azidoethyl group in 2-(2-Azidoethyl)-6-methylpyridine enhances reactivity in click chemistry (e.g., CuAAC reactions) compared to the aminoethyl group in 2-(2-Aminoethyl)pyridine, which is more suited for metal coordination . Stability: Azides (e.g., 2-(2-Azidoethyl)-6-methylpyridine) are thermally sensitive, requiring careful handling, whereas amines (e.g., 2-(2-Aminoethyl)pyridine) are more stable under ambient conditions .

Core Structure Influence: Pyridine vs. Benzene: The pyridine ring in 2-(2-Azidoethyl)-6-methylpyridine introduces aromatic nitrogen, enabling hydrogen bonding and π-stacking interactions absent in (2-Azidoethyl)benzene (9d). This difference impacts solubility and biological activity . Pyridine vs.

Synthetic Routes :

  • Azidoethyl compounds (e.g., 9c, 9d in ) are typically synthesized via SN2 reactions between alkyl halides and sodium azide or through diazo transfer reactions. Similar methods likely apply to 2-(2-Azidoethyl)-6-methylpyridine .
  • Pyridine derivatives in (e.g., compound 33) use deprotection steps (e.g., removing dimethylpyrrol groups), suggesting that 2-(2-Azidoethyl)-6-methylpyridine may require analogous protective strategies during synthesis .

Biological Activity

2-(2-Azidoethyl)-6-methylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, featuring a pyridine ring with an azidoethyl substituent, lends itself to a range of potential biological activities, particularly in medicinal chemistry and bioconjugation applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₁₀N₄
  • CAS Number : 1936583-06-0

The structure includes:

  • A pyridine ring , which is known for its presence in many biologically active molecules.
  • An azido group (-N₃) , which is reactive and commonly utilized in click chemistry for bioconjugation processes.

Synthesis

The synthesis of 2-(2-azidoethyl)-6-methylpyridine typically involves multi-step organic reactions, including:

  • Formation of the azido group through nucleophilic substitution.
  • Purification using techniques such as column chromatography.

Antimicrobial and Anticancer Properties

Research indicates that compounds related to 2-(2-azidoethyl)-6-methylpyridine exhibit significant biological activities:

  • Antileishmanial and Antitrypanosomal Activity : In vitro studies have shown that derivatives of pyridine, including those with azide functionalities, can inhibit the growth of Leishmania major and Trypanosoma brucei parasites. For instance, several synthesized triazole analogues demonstrated notable antileishmanial activity, suggesting that similar compounds could be explored for their therapeutic potential against these pathogens .
  • Anticancer Potential : The azido group enhances the compound's reactivity, making it a candidate for further exploration as an anticancer agent. Compounds with similar structures have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines .

The proposed mechanisms through which 2-(2-azidoethyl)-6-methylpyridine exerts its biological effects include:

  • Binding to Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity. This is crucial for its potential therapeutic applications.
  • Click Chemistry Applications : The azide functionality allows for selective reactions with alkynes, facilitating the attachment of biomolecules for targeted drug delivery or imaging studies .

Comparative Analysis

To better understand the uniqueness of 2-(2-azidoethyl)-6-methylpyridine, it can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-methylpyridineContains an amino groupMore polar; used in different biological contexts
3-Azidomethyl-6-methylpyridineAzide at a different positionDifferent reactivity profile; potential applications
4-AzidopyridineAzide at position fourDifferent electronic properties; used in similar syntheses

The presence of the azido group at the second position distinguishes this compound from others, enhancing its utility in synthetic methodologies and biological applications.

Case Studies

  • Antileishmanial Activity Study : In a study evaluating various pyridine derivatives, several compounds exhibited significant inhibition against Leishmania major. The findings suggest that modifications to the pyridine ring can enhance biological activity .
  • In Silico Pharmacokinetics : Computational studies have indicated that derivatives of 2-(2-azidoethyl)-6-methylpyridine comply with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for drug development .

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